Cas no 455280-08-7 (3-(4-Chlorophenyl)methoxy-benzenamine)
455280-08-7 structure
Product Name:3-(4-Chlorophenyl)methoxy-benzenamine
Numero CAS:455280-08-7
MF:C13H12ClNO
MW:233.693482398987
MDL:MFCD09036968
CID:840920
PubChem ID:23010256
Update Time:2025-04-19
3-(4-Chlorophenyl)methoxy-benzenamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-((4-Chlorobenzyl)oxy)aniline
- 3-[(4-Chlorobenzyl)oxy]aniline
- Benzenamine, 3-[(4-chlorophenyl)methoxy]-
- 3-[(4-Chlorophenyl)methoxy]-benzenamine
- MFCD09036968
- DB-032414
- 3-[(4-CHLOROPHENYL)METHOXY]ANILINE
- 455280-08-7
- SB81114
- CS-0217396
- L10094
- Benzenamine,3-[(4-chlorophenyl)methoxy]-
- EN300-74194
- AKOS000156425
- SCHEMBL4638746
- 3-(4-Chlorophenyl)methoxy-benzenamine
-
- MDL: MFCD09036968
- Inchi: 1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2
- Chiave InChI: CHDORYQMOGJXJT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)COC1C=CC=C(C=1)N
Proprietà calcolate
- Massa esatta: 233.0607417g/mol
- Massa monoisotopica: 233.0607417g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 204
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 1.240
3-(4-Chlorophenyl)methoxy-benzenamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Chlorophenyl)methoxy-benzenamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C140433-5mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C140433-10mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C140433-50mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| Enamine | EN300-74194-0.1g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.1g |
$62.0 | 2023-02-12 | |
| Enamine | EN300-74194-0.25g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.25g |
$88.0 | 2023-02-12 | |
| Enamine | EN300-74194-0.5g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.5g |
$164.0 | 2023-02-12 | |
| Enamine | EN300-74194-1.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 1.0g |
$241.0 | 2023-02-12 | |
| Enamine | EN300-74194-2.5g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 2.5g |
$473.0 | 2023-02-12 | |
| Enamine | EN300-74194-5.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 5.0g |
$701.0 | 2023-02-12 | |
| Enamine | EN300-74194-10.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 10.0g |
$1040.0 | 2023-02-12 |
3-(4-Chlorophenyl)methoxy-benzenamine Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
455280-08-7 (3-(4-Chlorophenyl)methoxy-benzenamine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso